2-(2,3,4-Trimethoxyphenyl)cyclohexanol
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol moiety substituted with a 2,3,4-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclohexanol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclohexanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group to form the desired alcohol.
Step 1 Formation of Intermediate:
Step 2 Reduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(2,3,4-Trimethoxyphenyl)cyclohexanone.
Reduction: Formation of 2-(2,3,4-Trimethoxyphenyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cycloheptanol
- 2-(2,3,4-Trimethoxyphenyl)cyclopentanol
- 2-(2,3,4-Trimethoxyphenyl)cyclohexanone
Uniqueness
2-(2,3,4-Trimethoxyphenyl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
92730-59-1 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O4/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-6-4-5-7-12(10)16/h8-10,12,16H,4-7H2,1-3H3 |
InChI Key |
RDBXVOVIDBTYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCCCC2O)OC)OC |
Origin of Product |
United States |
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